

Solubility Profile of 5-Bromo-2-(methylsulfonyl)pyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-(methylsulphonyl)pyrimidine

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This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-(methylsulfonyl)pyrimidine, a key intermediate in pharmaceutical synthesis. Due to its role in the development of novel therapeutics, understanding its solubility in various organic solvents is critical for process optimization, formulation development, and analytical method design. While specific quantitative solubility data for 5-Bromo-2-(methylsulfonyl)pyrimidine is not widely available in published literature, this guide synthesizes qualitative information, data from analogous compounds, and general principles to provide a thorough understanding of its solubility characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-2-(methylsulfonyl)pyrimidine is presented below. These properties influence its solubility behavior.

Property	Value	Reference
Molecular Formula	C ₅ H ₅ BrN ₂ O ₂ S	
Molecular Weight	237.07 g/mol	
Melting Point	130-133 °C	
Appearance	Solid	
pKa (Predicted)	-4.78 ± 0.22	[1]

Solubility in Organic Solvents

Precise quantitative solubility data (e.g., in g/L or mg/mL) for 5-Bromo-2-(methylsulfonyl)pyrimidine in a range of organic solvents is not readily available in the public domain. However, based on its chemical structure and information from related pyrimidine derivatives, a qualitative assessment of its solubility can be made. The synthesis procedure for this compound involves dissolving its precursor in methanol and using ethyl acetate for extraction, indicating some degree of solubility in these solvents.[2]

The table below summarizes the expected solubility of 5-Bromo-2-(methylsulfonyl)pyrimidine in common organic solvents, based on available information for structurally similar compounds and general solubility principles.

Solvent	Solvent Type	Expected Solubility	Rationale/Supporting Evidence
Methanol	Protic	Soluble	<p>A related compound, Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate, is reported to be soluble in methanol.[3]</p> <p>The synthesis of the target compound also utilizes methanol as a solvent.[2]</p>
Ethanol	Protic	Likely Soluble	<p>Similar to methanol, ethanol is a polar protic solvent and is expected to dissolve the compound. Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate is soluble in ethanol. [3]</p>
Isopropanol	Protic	Moderately Soluble	<p>As a less polar alcohol compared to methanol and ethanol, isopropanol is expected to be a moderately effective solvent.</p>
Acetone	Polar Aprotic	Likely Soluble	<p>Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.</p>

Acetonitrile	Polar Aprotic	Likely Soluble	Acetonitrile is a common solvent in organic synthesis and chromatography and is expected to solubilize the compound.
Tetrahydrofuran (THF)	Polar Aprotic	Likely Soluble	THF is a good solvent for a variety of organic molecules, including those with polar functional groups.
Dimethylformamide (DMF)	Polar Aprotic	Soluble	A related compound, 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid, is described as having enhanced solubility in polar solvents. [4]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble	A related compound, 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid, is described as having enhanced solubility in polar solvents. [4]

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of 5-Bromo-2-(methylsulfonyl)pyrimidine in an organic solvent. This protocol is based on the shake-flask method, a widely accepted technique for solubility measurement.

1. Materials and Equipment:

- 5-Bromo-2-(methylsulfonyl)pyrimidine (solid)
- Selected organic solvent (e.g., methanol, acetonitrile)
- Analytical balance
- Scintillation vials or other suitable sealed containers
- Orbital shaker or rotator with temperature control
- Syringe filters (0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

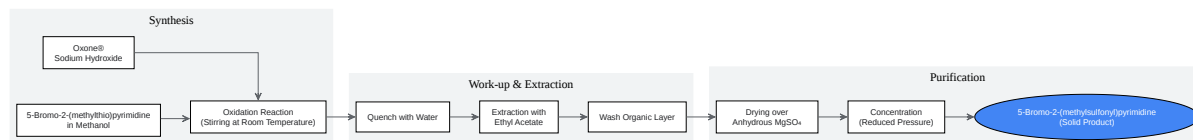
2. Procedure:

- Preparation of Saturated Solution:
 - Accurately weigh an excess amount of 5-Bromo-2-(methylsulfonyl)pyrimidine and add it to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
 - Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
 - Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Sample Collection and Preparation:

- After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the solid particles to settle.
- Carefully withdraw an aliquot of the supernatant using a pipette.
- Filter the aliquot through a 0.22 μm syringe filter into a clean vial to remove any remaining solid particles.
- Quantification:
 - Prepare a series of standard solutions of 5-Bromo-2-(methylsulfonyl)pyrimidine of known concentrations in the same solvent.
 - Analyze both the standard solutions and the filtered sample solution by a validated analytical method, such as HPLC.
 - Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their concentrations.
 - Determine the concentration of 5-Bromo-2-(methylsulfonyl)pyrimidine in the sample solution by interpolating its analytical response on the calibration curve.
- Data Reporting:
 - The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the given temperature.
 - Report the solubility in appropriate units, such as g/L or mg/mL.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 5-Bromo-2-(methylsulfonyl)pyrimidine.



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Caption: Synthesis and purification workflow for 5-Bromo-2-(methylsulfonyl)pyrimidine.

This workflow outlines the key steps involved in the chemical synthesis of 5-Bromo-2-(methylsulfonyl)pyrimidine, starting from its precursor, followed by a work-up procedure to isolate the crude product, and concluding with a purification step to obtain the final solid compound.^[2]

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